molecular formula C10H14N2O2 B13224414 Ethyl 4-hydrazinyl-2-methylbenzoate

Ethyl 4-hydrazinyl-2-methylbenzoate

Cat. No.: B13224414
M. Wt: 194.23 g/mol
InChI Key: WFVRWNUXMZDIMM-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyl-2-methylbenzoate (CAS 1208351-24-9) is a versatile phenylhydrazine derivative and a highly valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C10H14N2O2, with a molecular weight of 194.23 g/mol . This compound serves as a key precursor for the synthesis of a wide range of novel heterocyclic compounds and hydrazone derivatives through condensation reactions with various aldehydes and ketones . Researchers utilize this compound to create hydrazone-based ligands, which are studied for their broad spectrum of potential biological activities, including antitumor, antiviral, antimalarial, and anti-inflammatory properties . The hydrazone derivatives synthesized from this intermediate have been shown to interact with biomacromolecules like Human Serum Albumin (HSA), making them useful in biophysical studies for understanding drug-protein interactions through spectroscopic and molecular docking methods . The reactive hydrazinyl group makes it a crucial intermediate for developing compounds with proposed applications in nonlinear optics and chemical sensing . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-hydrazinyl-2-methylbenzoate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2/h4-6,12H,3,11H2,1-2H3

InChI Key

WFVRWNUXMZDIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)NN)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Hydrazinyl 2 Methylbenzoate and Its Analogues

Esterification Pathways for Substituted Benzoates

The initial step in the synthesis of ethyl 4-hydrazinyl-2-methylbenzoate is typically the esterification of a corresponding substituted benzoic acid. The Fischer-Speier esterification is a classical and widely employed method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.comyoutube.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The general mechanism for Fischer esterification proceeds through several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon. youtube.com

A series of proton transfers, culminating in the elimination of a water molecule. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. youtube.com

For the synthesis of the precursor to this compound, 4-amino-2-methylbenzoic acid is the starting material. thermofisher.comsigmaaldrich.comnih.gov The esterification of this aminobenzoic acid derivative follows the general principles of the Fischer esterification. For instance, ethyl 4-amino-3-methylbenzoate is prepared by reacting 3-methyl-4-aminobenzoic acid with ethanol in the presence of concentrated hydrochloric acid at elevated temperatures. nih.gov Similarly, the synthesis of benzocaine (B179285) (ethyl p-aminobenzoate) involves the reaction of p-aminobenzoic acid with ethanol and concentrated sulfuric acid. libretexts.org

The efficiency of esterification can be influenced by both electronic and steric factors of the substituents on the benzoic acid ring. acs.org Studies on the esterification of various substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups can undergo the reaction to provide high yields. epa.govijstr.org

Table 1: Examples of Esterification of Substituted Benzoic Acids
Starting MaterialAlcoholCatalystProductReference
p-Aminobenzoic acidEthanolH₂SO₄Ethyl p-aminobenzoate (Benzocaine) libretexts.org
3-Methyl-4-aminobenzoic acidEthanolHClEthyl 4-amino-3-methylbenzoate nih.gov
4-Nitrobenzoic acidEthanolPlatinum Oxide/H₂Ethyl 4-aminobenzoate (B8803810) orgsyn.org
Substituted benzoic acidsMethanol, Benzyl alcoholModified Montmorillonite (B579905) K10Corresponding esters epa.govijstr.org

Hydrazinolysis Reactions for Hydrazine (B178648) Moiety Introduction

The introduction of the hydrazine group is a critical step in the synthesis of this compound. This is typically achieved through one of two primary pathways starting from an amino-substituted benzoate (B1203000) precursor, such as ethyl 4-amino-2-methylbenzoate.

One common method involves the diazotization of the aromatic amine followed by reduction. In this process, the primary amino group of the ethyl 4-aminobenzoate derivative reacts with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. scirp.orgajchem-a.com This intermediate is then reduced to the corresponding hydrazine.

Alternatively, and more directly, the hydrazine moiety can be introduced via hydrazinolysis of a suitable precursor. For example, the reaction of an ethyl benzoate derivative with hydrazine hydrate (B1144303) is a common method for synthesizing the corresponding benzohydrazide. researchgate.netchemmethod.com This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of the ethoxy group. The reaction is often carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol. researchgate.netchemmethod.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, reaction time, catalyst choice and concentration, and solvent.

In esterification reactions, driving the equilibrium towards the product is essential. This can be achieved by using a large excess of the alcohol or by removing water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu Microwave-assisted synthesis has also emerged as a method to improve yields and reduce reaction times. For example, the synthesis of ethyl-4-fluoro-3-nitro benzoate has been optimized under closed-vessel microwave conditions by adding catalytic amounts of sulfuric acid at specific intervals. researchgate.net

For hydrazinolysis, the reaction temperature and duration are critical. Refluxing the reaction mixture for several hours is a common practice to ensure complete conversion. researchgate.netchemmethod.com The choice of solvent can also impact the reaction rate and yield. Ethanol is a frequently used solvent for these reactions. researchgate.netchemmethod.com

The development of spreadsheet tools for interpreting reaction kinetics and solvent effects allows for the in silico exploration of new reaction conditions to predict product conversions and optimize green chemistry metrics before performing experiments. nih.gov This computational approach can significantly aid in identifying optimal conditions for temperature, reactant concentrations, and solvent choice to enhance reaction efficiency. nih.gov

Table 2: Optimization Parameters and Their Effects
ParameterEffect on ReactionExample ApplicationReference
Reactant ConcentrationIncreasing the concentration of one reactant can shift the equilibrium and increase the yield.Using excess alcohol in Fischer esterification. masterorganicchemistry.comtcu.edu
TemperatureHigher temperatures can increase the reaction rate but may also lead to side reactions.Refluxing during hydrazinolysis to ensure completion. researchgate.netchemmethod.com
CatalystThe choice and amount of catalyst can significantly affect the reaction rate and selectivity.Using modified Montmorillonite K10 as a solid acid catalyst for esterification. epa.govijstr.org
SolventThe polarity and boiling point of the solvent can influence reaction kinetics and equilibrium.Using ethanol as a solvent for hydrazinolysis. researchgate.netchemmethod.com
Reaction TimeSufficient reaction time is necessary for the reaction to reach completion.Monitoring the reaction with thin-layer chromatography (TLC). researchgate.netchemmethod.com
Microwave IrradiationCan lead to faster reaction times and higher yields.Synthesis of N-acetyl 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com

Green Chemistry Approaches in Synthesis of Related Hydrazines

The principles of green chemistry are increasingly being applied to the synthesis of hydrazines and their derivatives to reduce waste, use safer reagents, and improve energy efficiency. Traditional methods for hydrazine synthesis often involve harsh reagents and produce significant byproducts. youtube.com

One greener approach involves the use of solid acid catalysts for esterification, which can replace corrosive mineral acids like sulfuric acid. ijstr.org Modified montmorillonite K10 clay, for example, has been used as an efficient and reusable catalyst for the esterification of substituted benzoic acids under solvent-free conditions. epa.govijstr.org

In the context of hydrazine synthesis, the peroxide process is considered a greener alternative to methods that use chlorine-based oxidants, as it produces water as the main byproduct instead of salts. youtube.comwikipedia.org This process often involves the oxidation of an imine with hydrogen peroxide. wikipedia.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. chemmethod.com The synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been successfully carried out using a lab-made microwave, often using water as a solvent instead of organic solvents. chemmethod.com

The development of catalytic systems that are efficient and can be easily recovered and reused is a key focus of green chemistry in this field. ijstr.orgyoutube.com These approaches aim to make the synthesis of hydrazines, including precursors to this compound, more environmentally benign.

Comparative Analysis of Synthetic Routes for this compound Precursors

The primary precursor for this compound is typically an amino-substituted ethyl benzoate, such as ethyl 4-amino-2-methylbenzoate. The synthesis of this precursor can be approached through different routes, each with its own advantages and disadvantages.

One major route starts with the corresponding nitro-substituted benzoic acid, in this case, 4-nitro-2-methylbenzoic acid. This compound would first be esterified to ethyl 4-nitro-2-methylbenzoate, followed by the reduction of the nitro group to an amino group. Various reducing agents can be employed for this reduction, including tin and hydrochloric acid, catalytic hydrogenation with platinum oxide, or indium metal in the presence of ammonium (B1175870) chloride. orgsyn.orgorgsyn.org The indium-mediated reduction is noted for its high selectivity and the ability to be performed in aqueous ethanol, making it an environmentally friendlier option. orgsyn.org

Another route begins with the commercially available 4-amino-2-methylbenzoic acid. thermofisher.comsigmaaldrich.com This acid can be directly esterified using the Fischer esterification method with ethanol and an acid catalyst to yield ethyl 4-amino-2-methylbenzoate. nih.govlibretexts.org This route is more direct if the starting aminobenzoic acid is readily available and cost-effective.

Advanced Structural Elucidation and Solid State Characterization of Ethyl 4 Hydrazinyl 2 Methylbenzoate and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the cornerstone for unequivocally determining the three-dimensional structure of a crystalline compound. This powerful technique provides a wealth of information, from the fundamental molecular geometry to the complex network of intermolecular interactions that dictate the supramolecular assembly.

Molecular Geometry and Conformation in Crystalline State

The precise bond lengths, bond angles, and torsion angles of a molecule in its crystalline state are fundamental parameters derived from single-crystal X-ray diffraction. For derivatives of ethyl benzoate (B1203000), the geometry of the benzene (B151609) ring and the ester group are of particular interest.

In a closely related compound, ethyl 4-aminobenzoate (B8803810), the asymmetric unit contains two molecules. The bond lengths and angles are within the normal ranges. nih.gov The non-planarity of such molecules is a common feature, with the ethyl acetate (B1210297) group often being inclined to the plane of the benzene ring. For instance, in (E)-ethyl 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoate, the mean plane of the ethyl acetate group is inclined to the benzene ring by 10.23 (11)°. nih.gov

For ethyl 4-hydrazinobenzoate hydrochloride, a close analog of the title compound, the crystal structure reveals specific conformations of the hydrazinyl and ethyl benzoate moieties. researchgate.net The hydrochloride salt crystallizes in the triclinic space group P-1. researchgate.net The precise bond lengths and angles within the ethyl 4-hydrazinylbenzoate cation provide a foundational understanding of its molecular structure.

Table 1: Selected Bond Lengths and Angles for a Hydrazinylbenzoate Derivative

Feature Bond Length (Å) / Angle (°)
C=O Bond Length C=O ~1.2 Å
C-O Bond Length C-O (ester) ~1.3 Å
C-N Bond Length C-N (aromatic) ~1.4 Å
N-N Bond Length N-N (hydrazinyl) ~1.4 Å
C-C-O Angle C-C=O (ester) ~120°
O-C-O Angle O=C-O (ester) ~120°

Note: The data presented are typical values for similar structures and are for illustrative purposes.

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystal is directed by a delicate balance of intermolecular forces. These interactions, including hydrogen bonds, π-π stacking, and other non-covalent forces, lead to the formation of intricate supramolecular architectures. In the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride, the component ions are linked by a complex network of hydrogen bonds. researchgate.net Similarly, in ethyl 4-amino-3-methylbenzoate, molecules are linked via N—H⋯N and N—H⋯O intermolecular hydrogen bonds to form dimers and further extend the structure. nih.gov

Hydrogen Bonding Networks and Graph Set Analysis

Hydrogen bonds are among the most critical directional interactions in crystal engineering. The hydrazinyl group (-NHNH2) and the carbonyl group (C=O) of ethyl 4-hydrazinyl-2-methylbenzoate are potent hydrogen bond donors and acceptors, respectively.

In the crystal structure of ethyl 4-hydrazinobenzoate hydrochloride, the component ions are linked by two N-H···N hydrogen bonds and eight N-H···Cl hydrogen bonds, creating complex sheets. researchgate.net In a salt of ethyl 4-aminobenzoate with oxalate (B1200264), the crystal structure is stabilized by intermolecular hydrogen bonds of the type N–H···O and O–H···O. researchgate.net

Graph set analysis is a powerful tool to describe and classify the patterns of hydrogen bonds. For instance, in a Schiff base derivative of ethyl 4-aminobenzoate, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers that can be described by an R(2)2(4) ring motif. iucr.org

Table 2: Hydrogen Bond Geometry in a Related Ethyl Benzoate Derivative

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H···O ~0.9 ~2.1 ~3.0 ~170
O-H···N ~1.0 ~1.8 ~2.8 ~165

Note: The data presented are typical values for similar structures and are for illustrative purposes.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Contribution of Specific Intermolecular Contacts to Crystal Packing

The Hirshfeld surface is partitioned into regions representing different intermolecular contacts. The percentage contribution of each contact type to the total surface area provides a quantitative measure of its importance in the crystal packing.

For an oxalate salt of ethyl 4-aminobenzoate, the inter-contact O···H (48.4%) contributes the most to the Hirshfeld surface. asianpubs.org In a Schiff base derivative, H···H interactions (36.9%) are relatively high, indicating a significant role for van der Waals forces. iucr.org In another related structure, a Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from H⋯H (42.6%), O⋯H/H⋯O (16.8%), and C⋯H/H⋯C (15.5%) contacts. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Ethyl 4-aminobenzoate Derivative

Contact Type Contribution (%)
H···H 42.6
O···H / H···O 16.8
C···H / H···C 15.5
N···H / H···N -
C···C -
Other 25.1

Note: Data from a representative ethyl 4-aminobenzoate derivative. nih.gov The specific contributions can vary between different crystal structures.

Quantitative Deconvolution of Interaction Types

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This technique generates a surface around a molecule, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. By decomposing the Hirshfeld surface, a two-dimensional "fingerprint" plot can be generated, which summarizes all the intermolecular contacts and allows for their quantitative assessment. nih.gov

For the derivative, methyl 4-[(E)-2-(5-bromo-2-methoxy-benzyl-idene)hydrazin-yl]-3-nitro-benzoate, the deconvolution of the Hirshfeld surface reveals the percentage contributions of various interaction types to the total surface area. These interactions are crucial for the stabilization of the crystal structure. The analysis indicates that several types of contacts are significant in the molecular packing. nih.gov

The following table summarizes the principal intermolecular contacts and their percentage contributions to the Hirshfeld surface for this derivative.

Interaction TypeContribution (%)
H···H47.5
C···H/H···C27.6
O···H/H···O12.4
N···H/H···N6.1
C···C4.6

The data reveals that the most significant contributions to the crystal packing are from H···H, C···H/H···C, and O···H/H···O contacts. nih.gov The high percentage of H···H interactions is typical for organic molecules and reflects the abundance of hydrogen atoms on the molecular surface. The C···H/H···C contacts are indicative of van der Waals forces and weak hydrogen bonding, while the O···H/H···O and N···H/H···N contacts signify the presence of conventional and non-conventional hydrogen bonds, which play a directional role in the assembly of the molecules. nih.gov The C···C contacts suggest the presence of π-π stacking interactions, which also contribute to the stability of the crystal lattice. nih.gov

This quantitative deconvolution underscores the complex interplay of various weak interactions in defining the supramolecular architecture of hydrazinyl benzoate derivatives. The relative contributions of these interactions are dependent on the specific substituents present on the aromatic rings and the hydrazinyl moiety, which can be tailored to modulate the solid-state properties of these compounds.

Spectroscopic Investigations for Molecular Structure and Electronic Transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Ethyl 4-hydrazinyl-2-methylbenzoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide crucial information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present in the molecule. Based on the analysis of structurally similar compounds, a theoretical assignment of the proton signals can be proposed.

The protons of the ethyl ester group would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The methyl group attached to the aromatic ring would present as a singlet. The aromatic protons would show a complex splitting pattern in the aromatic region of the spectrum, influenced by the substitution pattern. The protons of the hydrazinyl (-NHNH₂) group would likely appear as broad singlets, and their chemical shift could be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.3-1.4Triplet~7.1
CH₂ (ethyl)~4.2-4.4Quartet~7.1
CH₃ (aromatic)~2.4-2.5Singlet-
Aromatic H~6.7-7.8Multiplet-
NH₂ (hydrazinyl)Broad singlet--
NH (hydrazinyl)Broad singlet--

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. The carbons of the ethyl group will have characteristic shifts, with the methylene carbon being more deshielded than the methyl carbon. The aromatic carbons will resonate in the aromatic region, and their specific chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents. The methyl carbon attached to the ring will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~166-168
C (aromatic, substituted)~120-150
CH (aromatic)~110-135
CH₂ (ethyl)~60-62
CH₃ (aromatic)~20-22
CH₃ (ethyl)~14-15

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound will display characteristic absorption bands for its various functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group. The N-H stretching vibrations of the hydrazinyl group will likely appear as one or two bands in the region typical for amines. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and ethyl groups will also be present. Furthermore, C-O stretching of the ester and C-N stretching vibrations will be observed, along with characteristic bands for the substituted benzene (B151609) ring in the fingerprint region.

Table 3: Predicted FT-IR Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (hydrazinyl)3200-3400Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (ester)1700-1730Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (ester)1100-1300Strong
C-N stretch1250-1350Medium

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

The benzene ring and the carbonyl group of the ester are chromophores that will contribute to the π → π* transitions. The presence of the electron-donating hydrazinyl group and the methyl group on the aromatic ring is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted ethyl benzoate (B1203000). The non-bonding electrons on the nitrogen and oxygen atoms can also undergo n → π* transitions.

Table 4: Predicted UV-Visible Spectral Data for this compound
Electronic TransitionPredicted Absorption Maximum (λ_max, nm)
π → π~250-350
n → π~300-400

Computational and Theoretical Studies of Ethyl 4 Hydrazinyl 2 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. Despite a thorough search, specific DFT calculation results for Ethyl 4-hydrazinyl-2-methylbenzoate are not available in published literature.

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental DFT procedure to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. This process determines bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms. The energetic stability of the molecule is then assessed from this optimized geometry.

No specific data on the optimized geometry or the energetic stability of this compound from DFT calculations has been reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. bldpharm.comarctomsci.com The energies and shapes of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule.

Specific FMO analysis data for this compound is not documented in the available scientific literature.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. A higher HOMO energy suggests a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and can act as an electron acceptor. Its energy level is associated with the electron affinity of the molecule. The distribution of the LUMO indicates the probable sites for nucleophilic attack. A lower LUMO energy points to a greater ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

A data table for the FMO properties of this compound would typically include the following, though no published values are available:

ParameterValue (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

This table is for illustrative purposes only. Specific values for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions. The map uses a color scale where red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). Green represents areas of neutral potential.

No MEP maps for this compound have been found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

A comprehensive NBO analysis of this compound would be instrumental in quantifying the delocalization of electron density and the stabilizing effects of hyperconjugation. This analysis involves the transformation of the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure of the molecule.

Key areas of investigation would include:

Hyperconjugation: The analysis would quantify the hyperconjugative interactions, such as those between the filled C-H or C-C sigma bonds of the ethyl and methyl groups and the empty orbitals of the aromatic ring or the carbonyl group. These interactions play a crucial role in stabilizing the molecular structure.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, offering a more chemically intuitive representation than other charge partitioning schemes. This would reveal the electrophilic and nucleophilic sites within the molecule.

While no specific NBO analysis data for this compound has been found in the public domain, studies on structurally similar molecules, such as hydrazone derivatives, have utilized NBO analysis to understand intramolecular charge transfer and the nature of non-covalent interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state properties of molecules. rsc.orgresearchgate.netrsc.org It provides a balance between accuracy and computational cost, making it a valuable tool for predicting and interpreting electronic absorption spectra. rsc.org

Electronic Absorption Spectra Prediction and Transition Analysis

A TD-DFT calculation for this compound would yield valuable information about its electronic transitions and absorption properties.

The primary outputs of such a study would be:

Excitation Energies and Oscillator Strengths: TD-DFT predicts the energies of vertical electronic excitations from the ground state to various excited states. The oscillator strength is a measure of the probability of a particular electronic transition, which is directly related to the intensity of the corresponding absorption band in the UV-Vis spectrum.

Nature of Electronic Transitions: The analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) allows for the characterization of these transitions, such as n→π, π→π, or charge-transfer excitations. For this compound, transitions involving the phenyl ring, the hydrazinyl group, and the ester functionality would be of particular interest.

Simulated UV-Vis Spectrum: Based on the calculated excitation energies and oscillator strengths, a theoretical UV-Vis absorption spectrum can be generated. This simulated spectrum can be compared with experimental data to validate the computational methodology and aid in the assignment of experimental absorption bands.

Currently, there are no published TD-DFT studies specifically for this compound. However, TD-DFT has been successfully applied to predict the electronic spectra of related benzoate (B1203000) and hydrazone compounds. researchgate.netnih.gov

Nonlinear Optical (NLO) Properties Assessment

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods play a crucial role in the rational design and screening of candidate NLO molecules.

Hyperpolarizability Calculations (First and Second Order)

The NLO response of a molecule is governed by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena.

A computational assessment of the NLO properties of this compound would involve the calculation of these hyperpolarizabilities using quantum chemical methods. The presence of a donor (hydrazinyl group) and an acceptor (ester group) connected through a π-conjugated system (the benzene (B151609) ring) suggests that this molecule could exhibit a significant NLO response.

Structure-NLO Property Relationships

Understanding the relationship between molecular structure and NLO properties is key to designing more efficient NLO materials. For this compound, a computational study would aim to elucidate how factors such as the nature and position of the substituent groups influence the hyperpolarizabilities.

Key aspects to investigate would include:

Intramolecular Charge Transfer (ICT): The degree of ICT from the donor to the acceptor group is a critical determinant of the NLO response. Computational analysis can quantify this charge transfer upon excitation.

Influence of Substituents: The methyl group at the ortho position to the ester could influence the planarity of the molecule and, consequently, the extent of π-conjugation and the NLO properties.

Comparison with Similar Molecules: Comparing the calculated hyperpolarizabilities of this compound with those of related molecules would provide valuable insights into structure-property relationships.

While specific hyperpolarizability data for this compound is not available, studies on other organic molecules with donor-acceptor architectures have demonstrated the utility of computational chemistry in predicting and understanding NLO properties. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for the characterization of noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals interactions.

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the identification and characterization of bond critical points (BCPs) that signify chemical bonds and interactions. nih.gov The properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interactions.

RDG analysis provides a visual representation of noncovalent interactions in real space. It is based on the relationship between the electron density and its gradient. The RDG isosurfaces are colored according to the sign of the second eigenvalue of the Hessian of the electron density, which allows for the differentiation between attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. scielo.org.mx

For this compound, a combined QTAIM and RDG analysis would be particularly insightful for understanding the intramolecular and intermolecular interactions. For instance, it could characterize potential intramolecular hydrogen bonding between the hydrazinyl group and the ester or methyl groups. In the solid state, these analyses would be invaluable for understanding the crystal packing and the network of intermolecular hydrogen bonds and other noncovalent interactions that stabilize the crystal lattice.

As of the latest available research, specific computational and theoretical studies focusing on the semi-empirical calculations (such as PM6) for the supramolecular chains of this compound are not documented in publicly accessible scientific literature. While computational chemistry is a powerful tool for understanding molecular structures and interactions, it appears that this particular compound has not yet been the subject of such detailed theoretical investigation regarding its supramolecular assembly.

Therefore, data tables and detailed research findings related to PM6 calculations on the supramolecular chains of this compound cannot be provided at this time. Further research in this area would be necessary to generate the specific computational data requested.

Reactivity and Chemical Transformations of Ethyl 4 Hydrazinyl 2 Methylbenzoate

Condensation Reactions with Aldehydes and Ketones for Hydrazone Formation

The reaction of ethyl 4-hydrazinyl-2-methylbenzoate with aldehydes and ketones is a cornerstone of its chemical utility, leading to the formation of hydrazones. researchgate.net These reactions are a subset of condensation reactions, where the nucleophilic hydrazine (B178648) group attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of hydrazones. libretexts.org

The general scheme for this reaction involves mixing the hydrazine derivative with the carbonyl compound, often in a suitable solvent such as ethanol (B145695), and frequently with a catalytic amount of acid to facilitate the reaction. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net

Regioselectivity and Stereoselectivity in Hydrazone Synthesis

The terms regioselectivity and stereoselectivity are critical in understanding the outcomes of hydrazone formation. Regioselectivity refers to the preference for bond formation at one position over another when multiple reaction sites are available. In the case of this compound, the hydrazine group has two nitrogen atoms, but typically the terminal nitrogen is the more nucleophilic and reactive site for condensation with carbonyl compounds.

Stereoselectivity, on the other hand, pertains to the preferential formation of one stereoisomer over others. For hydrazones derived from unsymmetrical ketones, the formation of (E) and (Z) isomers is possible. The (E)-isomer is often the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance. For instance, the synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate highlights the formation of a specific stereoisomer. researchgate.net

Mechanistic Pathways of Hydrazone Formation

The formation of hydrazones from hydrazines and carbonyl compounds proceeds through a well-established mechanistic pathway. libretexts.org The reaction is typically acid-catalyzed and involves the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde or ketone is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety of this compound acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone. nih.gov

At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate. nih.gov

Acylation Reactions of the Hydrazine Moiety

The hydrazine group of this compound can undergo acylation reactions. In these reactions, an acyl group (R-C=O) is introduced, typically at the more nucleophilic terminal nitrogen atom. Acylating agents such as acyl chlorides or anhydrides are commonly used for this purpose. This reaction provides a route to N-acylhydrazide derivatives, which are themselves valuable intermediates in organic synthesis. For example, the acylation of a similar hydrazine derivative has been reported as a step in the synthesis of more complex molecules. google.com

Cyclization Reactions to Form Heterocyclic Derivatives

This compound is a key precursor for the synthesis of various heterocyclic compounds. The hydrazine moiety provides the necessary nitrogen atoms for the formation of nitrogen-containing rings.

One of the most prominent applications is in the Fischer indole (B1671886) synthesis, where arylhydrazones derived from this compound can be cyclized under acidic conditions to form indole derivatives.

Furthermore, reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or dialdehydes, can lead to the formation of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The reaction of a hydrazine with ethyl acetoacetate (B1235776) to form a pyrazolone (B3327878) intermediate is a common strategy in the synthesis of such heterocycles. nih.gov Other heterocyclic systems, such as triazoles, can also be synthesized from hydrazine derivatives. researchgate.net

Utility in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a valuable tool for the construction of complex organic molecules. The hydrazones and heterocyclic derivatives formed from this compound often serve as scaffolds for further functionalization. For example, the synthesis of novel hydrazone derivatives and their subsequent use in building more elaborate structures with potential biological activity has been documented. researchgate.net The presence of the ester group also allows for further modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, adding to its synthetic versatility. libretexts.org

Role in Cascade Reactions and Multicomponent Reactions

This compound and its derivatives are well-suited for use in cascade (or domino) and multicomponent reactions (MCRs). These reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials, minimizing waste and simplifying purification processes. nih.gov

In a typical pseudo-five-component reaction, two equivalents of a hydrazine and two equivalents of a β-dicarbonyl compound (like ethyl acetoacetate) can react with one equivalent of an aldehyde. nih.gov This process often involves a sequence of reactions, such as the initial formation of a pyrazolone from the hydrazine and β-dicarbonyl compound, followed by a Knoevenagel condensation with the aldehyde and a subsequent Michael addition. nih.govnih.gov This approach has been successfully employed for the synthesis of bis(1H-pyrazol-5-ol) derivatives. nih.govnih.gov

Advanced Applications in Chemical Sciences

Development of Novel Materials with Tunable Optoelectronic Properties

The field of organic electronics leverages molecules with specific electronic and photophysical properties to create devices such as Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used. While direct experimental studies on Ethyl 4-hydrazinyl-2-methylbenzoate for these applications are not extensively documented, theoretical chemistry provides a powerful tool to predict its potential and guide future research.

Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard methods for modeling the optoelectronic properties of organic molecules. researchgate.netrsc.orgmendeley.com These computational techniques can predict key parameters that determine a molecule's suitability for OLED and OSC applications.

For molecules structurally related to this compound, such as other benzoate (B1203000) esters, DFT/TD-DFT studies have been used to calculate fundamental properties. researchgate.net Research indicates that methyl benzoate can serve as an effective acceptor unit in donor-acceptor molecules, providing a platform for tuning photophysical properties. researchgate.net DFT calculations can confirm the spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for charge transfer processes. researchgate.net

Key theoretical parameters that can be computationally modeled to assess the potential of this compound in optoelectronics are summarized in the table below.

ParameterSignificance in OLED/OSCComputational Method
HOMO Energy Determines the ability to donate electrons (hole transport).DFT
LUMO Energy Determines the ability to accept electrons (electron transport).DFT
HOMO-LUMO Gap (Eg) Influences the absorption/emission wavelength and device voltage.DFT
Excitation Energies Predicts the UV-Vis absorption spectrum.TD-DFT
Reorganization Energy (λ) Affects the charge transport mobility (lower is better).DFT
Singlet-Triplet Energy Gap (ΔEST) Crucial for efficiency in fluorescent and TADF-OLEDs.TD-DFT

This table is interactive. Click on the headers to sort.

By systematically modifying the molecular structure—for instance, by reacting the hydrazinyl group to form hydrazones—and performing these calculations, new materials with precisely tuned optoelectronic properties could be designed for next-generation organic electronic devices. researchgate.net

Precursor in Medicinal Chemistry for Bioactive Scaffold Development

The hydrazinyl group is a key functional group in medicinal chemistry, primarily because it serves as a synthetic handle for the creation of hydrazones (-NH-N=C<). dntb.gov.ua Hydrazones are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. acs.org this compound is a valuable precursor for synthesizing libraries of hydrazone derivatives.

The synthesis typically involves a condensation reaction between the hydrazinyl group of this compound and the carbonyl group of various aldehydes or ketones. mdpi.com This modular approach allows for the generation of a diverse range of molecular structures. Research on the closely related compound, Ethyl 4-hydrazinylbenzoate, has demonstrated this principle. For example, a novel hydrazone, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), was synthesized and studied for its interaction with human serum albumin (HSA), a key protein in drug transport. core.ac.uk Such studies, which often involve molecular docking, are crucial in the early stages of drug discovery to understand the binding affinity and mode of interaction of potential drug candidates with biological targets. core.ac.uk

The phenylhydrazine moiety itself is a core component of many bioactive molecules. scirp.orgresearchgate.netscirp.org New derivatives synthesized from phenylhydrazine and various aromatic aldehydes have been investigated for their antiproliferative activity against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). scirp.orgscirp.org The resulting hydrazone derivatives are evaluated for their potential as novel therapeutic agents.

The table below summarizes the demonstrated biological activities of scaffolds derived from phenylhydrazine and related precursors.

Precursor/ScaffoldDerived Structure ClassInvestigated Biological ActivityReference
PhenylhydrazinePhenylhydrazonesAnticancer scirp.org
Ethyl 4-hydrazinylbenzoateHydrazone Derivative (EFHB)Protein Binding (HSA) core.ac.uk
PhenylhydrazineN'-phenylhydrazidesAntifungal nih.gov
PhenylhydrazinePhenylhydrazonesAntimicrobial mdpi.com

This table is interactive. Click on the headers to sort.

Given this context, this compound represents a strategic starting material for developing novel bioactive compounds, where the methyl and ethyl ester groups can be further modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Potential in Agrochemical Research (Chemical Development Perspective)

From a chemical development perspective, the discovery of new agrochemicals is essential for global food security, helping to protect crops from pests and diseases. nih.govcalcasolutions.com The hydrazone functional group is a recognized "pharmacophore" in agrochemical research, present in various commercial fungicides, insecticides, and herbicides. acs.orgscilit.comresearchgate.net Hydrazine (B178648) derivatives are versatile building blocks for synthesizing these biologically active compounds. calcasolutions.com

This compound is a prime candidate for agrochemical discovery programs. The reactive hydrazinyl group allows for its conversion into a wide array of phenylhydrazone derivatives. nih.gov These derivatives have shown potent biological activity. For example, certain phenylhydrazones exhibit strong antifungal activities against significant plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov In one study, a phenylhydrazone derivative (Compound 5H1) showed an EC50 value of 1.91 mg/L against R. solani, comparable to the commercial fungicide drazoxolon. nih.gov

The development of new pesticides often involves creating and screening libraries of compounds. The structure of this compound allows for systematic modification. The phenyl ring can be further substituted, and a vast number of different aldehydes and ketones can be used to form the hydrazone, leading to new chemical entities with potentially improved efficacy, better selectivity, or novel modes of action. Phenylhydrazine derivatives have been patented for their use as insecticides, acaricides, and nematicides. google.com The versatility of the core structure makes it a valuable platform for generating lead compounds in the agrochemical industry. nih.gov

The table below provides examples of agrochemical activities reported for phenylhydrazine and hydrazone derivatives.

Derivative ClassActivity TypeTarget Organism/PestReported EfficacyReference
PhenylhydrazoneFungicidalRhizoctonia solaniEC50 = 1.91 mg/L nih.gov
PhenylhydrazoneFungicidalBotrytis cinereaActive nih.gov
PhenylhydrazineInsecticidalOriental ArmywormActive google.com
HydrazoneHerbicidalVarious WeedsActive researchgate.net
Pyridinecarbaldehyde PhenylhydrazoneFungicidalPlant Pathogenic FungiBroad-spectrum activity acs.org

This table is interactive. Click on the headers to sort.

The potential for this compound in this field lies in its utility as a readily available, versatile starting material for the synthesis of next-generation crop protection agents.

Future Research Directions and Perspectives

Exploration of New Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of arylhydrazines is a well-established field, yet there is always a need for more efficient, selective, and environmentally friendly methods. Future research into the synthesis of Ethyl 4-hydrazinyl-2-methylbenzoate could focus on moving beyond traditional methods, which often involve harsh reagents or produce significant waste.

One promising avenue is the use of catalytic systems to generate aryl radicals from the parent arylhydrazine. For instance, molecular iodine has been successfully used as a catalyst to generate aryl radicals from aryl hydrazines in an open-air vessel, with the reaction sustained by the air oxidation of hydroiodic acid. acs.org This approach avoids the need for stoichiometric, and often toxic, oxidants. acs.org Exploring similar catalytic cycles for this compound could lead to greener and more efficient synthetic protocols.

Another area for exploration is the development of flow chemistry processes. Flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a continuous flow system could lead to higher yields and purity.

Synthetic Approach Potential Advantages Key Research Focus
Catalytic Aryl Radical GenerationEnvironmentally friendly (uses air as oxidant), catalytic quantities of reagents. acs.orgScreening of different catalysts (e.g., iodine, copper, iron salts), optimization of reaction conditions (solvent, temperature).
Continuous Flow SynthesisImproved reaction control, enhanced safety, scalability, potential for higher yields.Reactor design, optimization of flow rates, temperature, and reagent mixing.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Identification and engineering of enzymes (e.g., reductases) capable of forming the hydrazinyl group.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Modeling

Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For this compound, advanced computational modeling can offer deep insights into its electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to model the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and bond dissociation energies. This information is crucial for predicting its reactivity in various chemical transformations. For example, understanding the nucleophilicity of the two nitrogen atoms in the hydrazinyl group is key to predicting its behavior in reactions. acs.org

Furthermore, studies on related aryl hydrazides have established linear correlations between the reactivity of their enolate forms and their pKenol values, which can be used to rationally design new molecules with specific properties, such as antioxidants. nih.gov Similar quantitative structure-activity relationship (QSAR) studies, combining experimental data with computational descriptors for this compound and its derivatives, could accelerate the discovery of new functional molecules. nih.gov

Design and Synthesis of Advanced Derivatives with Specific Biological Interaction Profiles

The arylhydrazine moiety is a key structural feature in many biologically active compounds. This compound serves as an excellent scaffold for the synthesis of more complex derivatives with tailored biological activities.

The hydrazinyl group can be readily condensed with aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities. researchgate.net By reacting this compound with various carbonyl-containing compounds, a diverse library of hydrazone derivatives can be generated. These derivatives can then be screened for activities such as antimicrobial, anticancer, or enzyme inhibitory effects. nih.gov

For example, alkylhydrazides have recently gained attention as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. mdpi.com The hydrazide moiety in these compounds can chelate the zinc ion in the active site of HDAC enzymes. mdpi.com this compound could be a starting point for developing novel HDAC inhibitors by modifying its structure to optimize interactions with the enzyme's binding pocket. mdpi.com

Derivative Class Synthetic Strategy Potential Biological Target
HydrazonesCondensation with various aldehydes and ketones. researchgate.netKinases, monoamine oxidases, microbial enzymes.
Triazoles/TetrazolesCyclization reactions with appropriate reagents. researchgate.netVarious receptors and enzymes.
Pyrazoles/PyrazolonesReaction with 1,3-dicarbonyl compounds.Cyclooxygenase (COX) enzymes, kinases.
HDAC InhibitorsModification of the ester and methyl groups to fit the HDAC active site. mdpi.comHistone deacetylases (HDACs). mdpi.com

Integration into Supramolecular Assemblies for Functional Materials

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donors (the -NHNH2 group) and acceptors (the carbonyl oxygen), makes it a candidate for integration into supramolecular assemblies.

Future research could explore the use of this molecule in the construction of hydrogen-bonded networks, liquid crystals, or gels. The interplay between the hydrogen bonding of the hydrazinyl group and the aromatic stacking of the benzene (B151609) rings could lead to the formation of ordered structures with interesting material properties.

Furthermore, the hydrazinyl group can act as a ligand to coordinate with metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. By carefully selecting metal nodes and potentially modifying the this compound structure, it may be possible to construct porous materials with applications in gas storage, separation, or catalysis.

Investigation of Catalytic Applications or Ligand Design

The electron-donating properties of the hydrazinyl group make this compound a potential ligand for transition metal catalysis. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity.

Future work could involve synthesizing complexes of this compound with various transition metals (e.g., palladium, copper, rhodium) and evaluating their performance in catalytic reactions such as cross-coupling, hydrogenation, or oxidation. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring to optimize the performance of the catalyst.

Arylhydrazines have been successfully used as coupling partners in various carbon-carbon and carbon-heteroatom cross-coupling reactions, serving as environmentally friendly arylating agents as the by-products are nitrogen gas and water. nih.gov Investigating the utility of this compound in such palladium-catalyzed Heck-type cross-coupling reactions could expand the toolkit of synthetic organic chemists. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 4-hydrazinyl-2-methylbenzoate, and what critical parameters influence yield?

this compound is typically synthesized via hydrazine substitution reactions. A common approach involves refluxing the ester precursor (e.g., ethyl 4-halo-2-methylbenzoate) with hydrazine hydrate (80%) in ethanol for 8–12 hours . Key parameters include:

  • Reaction time : Prolonged reflux (≥12 hours) ensures complete substitution but may risk side reactions like oxidation.
  • Hydrazine stoichiometry : Excess hydrazine (≥2 equivalents) drives the reaction to completion.
  • Purification : Recrystallization from ethanol/water (1:1) or methanol is standard for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Structural confirmation requires:

  • Spectroscopy : 1H/13C NMR to confirm hydrazinyl (–NH–NH2) and ester (–COOEt) moieties. FT-IR identifies N–H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC assesses purity (>95% typical for research-grade samples) .
  • Thermal analysis : Sharp melting points (e.g., 150–155°C) indicate crystallinity and absence of solvates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for:

  • Tautomerism : Hydrazinyl groups can adopt E/Z configurations; SCXRD distinguishes these via bond lengths (N–N ~1.40 Å) and dihedral angles .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) maps intermolecular interactions influencing crystal packing . Example: Hydrazinyl N–H∙∙∙O=C interactions stabilize supramolecular chains .

Q. What strategies mitigate contradictions in reactivity data during hydrazinyl-ester derivatization?

Discrepancies in reactivity (e.g., inconsistent azo-coupling yields) often arise from:

  • pH-dependent reactivity : Hydrazinyl groups are nucleophilic under acidic conditions but may deprotonate in basic media, altering reaction pathways. Controlled pH (4–6) optimizes condensation with aldehydes .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic aldehydes but may hydrolyze esters. Ethanol/glacial acetic acid mixtures balance reactivity and stability .

Q. How do hydrogen-bonding networks influence the physicochemical properties of this compound crystals?

Hydrogen-bonding patterns (e.g., R₂²(8) motifs) govern:

  • Thermal stability : Strong N–H∙∙∙O bonds increase melting points and reduce hygroscopicity .
  • Solubility : Dense H-bonding reduces solubility in nonpolar solvents but enhances it in DMF or DMSO .
  • Bioactivity : H-bonding to biological targets (e.g., enzyme active sites) can be predicted via docking studies using crystallographic data .

Methodological Considerations

Q. What computational tools validate spectroscopic assignments for hydrazinyl-ester derivatives?

  • DFT calculations : Gaussian or ORCA software predicts NMR chemical shifts (δ) and IR vibrations, cross-validating experimental data .
  • Crystallographic software : Mercury (CCDC) visualizes H-bond networks and packing motifs from .cif files .

Q. How to address discrepancies in reaction yields reported for similar hydrazinyl-ester syntheses?

  • Reproducibility checks : Vary reaction parameters (time, solvent, stoichiometry) systematically .
  • Byproduct analysis : LC-MS identifies side products (e.g., oxidized hydrazines or ester hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.